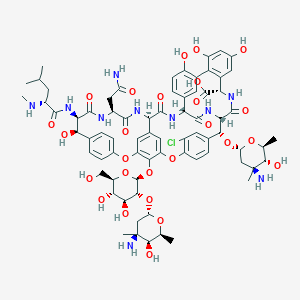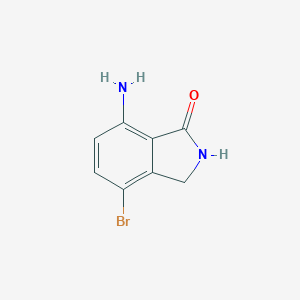
Benzenemethanamine, alpha-phenyl-, 3-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, alpha-phenyl-, 3-hydroxybenzoate, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s and has been used for various purposes, including improving cognitive function, memory, and focus.
Mechanism of Action
The exact mechanism of action of Benzenemethanamine, alpha-phenyl-, 3-hydroxybenzoatetam is not fully understood. However, it is believed to work by increasing the levels of neurotransmitters such as acetylcholine and dopamine in the brain. This, in turn, improves cognitive function, memory, and focus.
Biochemical and Physiological Effects:
Benzenemethanamine, alpha-phenyl-, 3-hydroxybenzoatetam has been shown to have various biochemical and physiological effects on the body. It has been shown to increase blood flow to the brain, improve oxygen and glucose uptake, and enhance the function of neurotransmitters.
Advantages and Limitations for Lab Experiments
Benzenemethanamine, alpha-phenyl-, 3-hydroxybenzoatetam has several advantages for lab experiments. It is a potent nootropic drug that can improve cognitive function and memory. It is also relatively safe and has a low risk of side effects. However, its complex synthesis method and high cost can be limiting factors.
Future Directions
There are several future directions for research on Benzenemethanamine, alpha-phenyl-, 3-hydroxybenzoatetam. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in enhancing athletic performance. Further research is needed to fully understand the mechanisms of action and potential applications of Benzenemethanamine, alpha-phenyl-, 3-hydroxybenzoatetam.
Synthesis Methods
Benzenemethanamine, alpha-phenyl-, 3-hydroxybenzoatetam is synthesized from piracetam, which is a well-known nootropic drug. The process involves adding a phenyl group to the piracetam molecule, which increases its potency and bioavailability. The synthesis method is complex and requires specialized equipment and expertise.
Scientific Research Applications
Benzenemethanamine, alpha-phenyl-, 3-hydroxybenzoatetam has been extensively studied for its cognitive-enhancing effects. It has been shown to improve cognitive function, memory, and focus in both humans and animals. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
171507-29-2 |
|---|---|
Product Name |
Benzenemethanamine, alpha-phenyl-, 3-hydroxybenzoate |
Molecular Formula |
C20H19NO3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
diphenylmethanamine;3-hydroxybenzoic acid |
InChI |
InChI=1S/C13H13N.C7H6O3/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;8-6-3-1-2-5(4-6)7(9)10/h1-10,13H,14H2;1-4,8H,(H,9,10) |
InChI Key |
RXYVTOLHGUBUPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC(=CC(=C1)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC(=CC(=C1)O)C(=O)O |
Other CAS RN |
171507-29-2 |
synonyms |
diphenylmethanamine, 3-hydroxybenzoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)
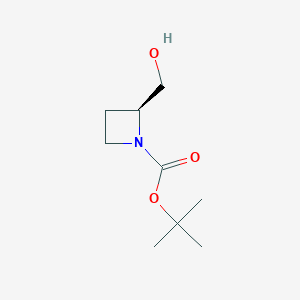
![Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B70002.png)
![5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B70004.png)
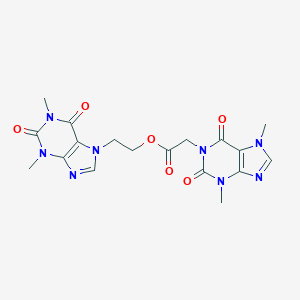


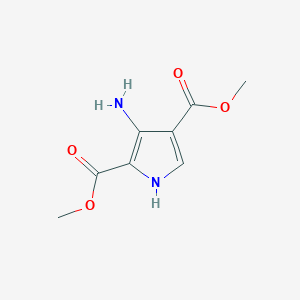
![2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde](/img/structure/B70013.png)
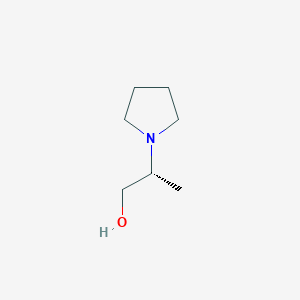
![2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol](/img/structure/B70018.png)
